Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]-
Description
This compound is a structurally complex acetamide derivative featuring two fused heterocyclic systems: a 1,3-dioxo-isoindole moiety and a 1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidine ring. Key structural attributes include:
- Isoindole-dione core: Imparts rigidity and electron-withdrawing properties due to the two carbonyl groups .
- Acetamide linkage: Connects the isoindole-dione to the pyrimidine-dione, offering hydrogen-bonding capacity (PSA = 66.48) .
Molecular Formula: C₁₉H₁₆N₄O₅ (exact molecular weight = 218.0692) .
Properties
Molecular Formula |
C16H14N4O5 |
|---|---|
Molecular Weight |
342.31 g/mol |
IUPAC Name |
N-[5-(1,3-dioxoisoindol-2-yl)-1,3-dimethyl-2,6-dioxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C16H14N4O5/c1-8(21)17-12-11(15(24)19(3)16(25)18(12)2)20-13(22)9-6-4-5-7-10(9)14(20)23/h4-7H,1-3H3,(H,17,21) |
InChI Key |
CCKHHOCRUYDOPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=O)N(C(=O)N1C)C)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Core Synthesis and Functionalization
The pyrimidine nucleus with 1,3-dimethyl and 2,6-dioxo substitutions is typically prepared by cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds or malonates, followed by selective methylation.
A representative process from patent WO2016139677A1 describes:
- Starting with a 6-chloropyrimidine-2,4(1H,3H)-dione derivative.
- Reacting with a suitable base in an organic solvent to yield a 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile intermediate.
- Methylation of the 6-chloro position using dimethyl sulfate in the presence of potassium carbonate in methyl isobutyl ketone to afford the 3-methyl derivative.
This methylation step is critical and is performed under controlled temperature conditions ranging from 20°C to reflux temperature to optimize yield and purity.
Formation of the Acetamide Linkage with Isoindole-1,3-dione
The isoindole-1,3-dione (phthalimide) moiety is introduced by coupling the aminopyrimidine intermediate with phthalic anhydride or related activated derivatives. This reaction typically proceeds via nucleophilic attack of the amino group on the anhydride, forming the acetamide linkage with the isoindole dione ring.
Data Table: Summary of Key Reaction Conditions
| Step | Reactants/Agents | Solvent(s) | Conditions | Notes |
|---|---|---|---|---|
| Pyrimidine chlorination | 6-chloropyrimidine-2,4-dione | Organic solvent (e.g., methyl isobutyl ketone) | Base present, room temp to reflux | Formation of chloropyrimidine intermediate |
| Methylation | Dimethyl sulfate, potassium carbonate | Methyl isobutyl ketone | 20°C to reflux | Methylation at 3-position on pyrimidine |
| Aminopiperidinyl substitution | (R)-piperidin-3-amine dihydrochloride, K2CO3 | Acetonitrile | Room temperature | Nucleophilic substitution of chlorine |
| Acetamide formation | Phthalic anhydride or derivative | DMF, DMSO or similar | 80–120°C | Formation of isoindole-1,3-dione linkage |
| Crystallization | Isopropyl alcohol, n-propanol | - | Cooling from reflux to 0-5°C | Purification and isolation of product |
Analytical and Research Results
- The improved synthetic route employing dimethyl sulfate as methylating agent enhances yield and quality compared to previous methods using more hazardous reagents.
- The crystalline form obtained exhibits characteristic PXRD patterns confirming phase purity and consistent crystal structure.
- The process avoids harsh reagents, uses cost-effective and safer chemicals, and allows scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of Acetamide,N-[5-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-YL)-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-pyrimidin-4-YL]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compounds with Isoindole-Dione Moieties
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-(pyridin-2-yl)pentanamide (S4c)
- Structure : Combines isoindole-dione with a pyridinyl-acetamide group.
- Key Differences: Lacks the pyrimidine-dione system; instead, features a pentanamide chain with a methyl substituent.
- Synthesis: Prepared via N-deprotection of amino acids, differing from the target’s likely acetylation-driven pathway .
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-(pyridin-2-yl)pentanamide (S4d)
Pyrimidine-Based Acetamide Derivatives
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24)
- Structure: Features a thieno-pyrimidinone core with phenylamino and acetamide substituents.
- Synthesis: Acetyl chloride in pyridine under mild conditions (73% yield), suggesting similar reactivity to the target compound . Physical Properties: Higher MW (369.44) and lower PSA (estimated) due to aromatic substituents .
Equimolecular Combination Drug ()
- Structure : Contains a trioxo-tetrahydropyrido pyrimidin core with fluorophenyl and cyclopropyl groups.
- Key Contrasts :
Comparative Data Table
Key Research Findings
Synthetic Accessibility : Compound 24’s high yield (73%) under mild conditions highlights feasible acetylation strategies for similar acetamide derivatives .
Metabolic Stability: The target’s 1,3-dimethyl groups on the pyrimidine ring may reduce oxidative metabolism compared to non-methylated analogs like S4c/S4d .
Q & A
Basic: What are the key synthetic steps and purity assurance methods for this compound?
Answer:
The synthesis typically involves multi-step reactions, including cyclization, amidation, and heterocyclic ring formation. Critical steps include:
- Cyclization under inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
- Amidation reactions requiring precise pH control (e.g., using sodium hydroxide) to avoid side-product formation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the final product .
Purity is validated using HPLC (>95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .
Advanced: How can reaction conditions be optimized to enhance synthetic yield?
Answer:
Yield optimization requires:
- Temperature modulation : For example, refluxing at 80–100°C in dimethylformamide (DMF) improves cyclization efficiency .
- Catalyst screening : Bases like triethylamine or DBU may accelerate amidation kinetics .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) while maintaining >85% yield .
Statistical tools like Design of Experiments (DoE) can identify optimal parameter combinations (temperature, solvent ratio) .
Basic: Which spectroscopic techniques are essential for structural characterization?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., δ 2.03 ppm for CH3 in acetamide groups) and carbon backbones .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 362.0 [M+H]⁺) .
- Infrared Spectroscopy (IR) : Identifies carbonyl stretches (~1700 cm⁻¹ for isoindole-dione) .
Advanced: How to resolve discrepancies in NMR data for this compound?
Answer:
Discrepancies (e.g., split peaks, unexpected shifts) may arise from:
- Solvent impurities : Use deuterated solvents (DMSO-d6) and ensure thorough drying .
- Tautomerism : Dynamic NMR or variable-temperature experiments clarify equilibrium states in pyrimidinone rings .
- 2D NMR (COSY, HSQC) : Maps coupling interactions to resolve overlapping signals .
Advanced: What methodologies are used to evaluate bioactivity and structure-activity relationships (SAR)?
Answer:
- In vitro assays : Enzyme inhibition (e.g., kinase assays) or cytotoxicity screening (MTT assays on cancer cell lines) .
- SAR analysis : Systematic substitution of functional groups (e.g., halogenation at position 5 increases hydrophobicity and binding affinity) .
- Molecular docking : Predicts interactions with target proteins (e.g., ATP-binding pockets) using software like AutoDock .
Experimental Design: How to design a study to assess the compound’s mechanism of action?
Answer:
- Control groups : Include vehicle-only and positive controls (e.g., known kinase inhibitors) .
- Dose-response curves : Test 5–6 concentrations (0.1–100 µM) to calculate IC₅₀ values .
- Time-resolved assays : Monitor activity at 0, 24, 48, and 72 hours to assess temporal effects .
- Blinded analysis : Minimize bias in data interpretation .
Advanced: How to analyze SAR for derivatives of this compound?
Answer:
- Core scaffold modifications : Compare bioactivity of pyrimidine vs. pyrido[3,2-d]pyrimidine derivatives .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and target binding .
- Quantitative SAR (QSAR) : Use computational models (e.g., CoMFA) to correlate logP values with cytotoxicity .
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .
- Hydrolysis risk : Avoid aqueous buffers at pH >8, which may cleave the acetamide bond .
- Thermal stability : DSC analysis confirms decomposition onset >200°C .
Advanced: How to troubleshoot low yields in the final amidation step?
Answer:
- Activating agents : Use HATU or EDCI/HOBt to improve coupling efficiency .
- Solvent optimization : Switch from THF to dichloromethane (DCM) for better reagent solubility .
- Byproduct analysis : LC-MS identifies unreacted starting materials; adjust stoichiometry (1.2:1 acyl chloride:amine) .
Experimental Design: How to validate the compound’s target engagement in cellular models?
Answer:
- Pull-down assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins .
- CRISPR knockouts : Delete putative targets (e.g., kinase genes) and assess loss of activity .
- Fluorescence polarization : Measure displacement of fluorescent probes in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
